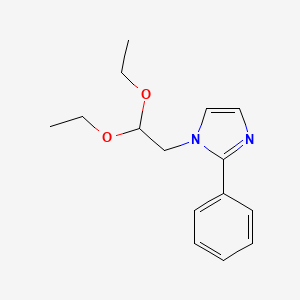![molecular formula C14H9Cl2F3N2O2 B3019977 2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide CAS No. 338402-98-5](/img/structure/B3019977.png)
2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide is a chemical compound characterized by a benzohydrazide core structure with additional substituents, including chlorine atoms and a trifluoromethoxy group. This compound is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide typically involves the reaction of hydrazides with various reagents. For instance, benzohydrazide derivatives can be synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates. Although the specific synthesis of this compound is not detailed, similar synthetic routes could potentially be employed, with appropriate chlorination and introduction of the trifluoromethoxy group at the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, ensuring the purity and consistency required for research applications.
化学反応の分析
Types of Reactions
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide can undergo various chemical reactions, including:
Cyclization: This compound can cyclize to form heterocyclic compounds such as triazoles.
Substitution: The presence of electron-withdrawing groups such as chloro and trifluoromethoxy may influence its reactivity in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isothiocyanates for the synthesis of thiosemicarbazide derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds such as triazoles, which are of significant interest in medicinal chemistry and other research fields.
科学的研究の応用
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups such as chloro and trifluoromethoxy influences its reactivity and interaction with biological molecules. This compound may exert its effects through the inhibition of specific enzymes or receptors, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
2,4-dichlorobenzohydrazide: Similar in structure but lacks the trifluoromethoxy group.
4-(trifluoromethoxy)phenylhydrazide: Similar in structure but lacks the dichloro substituents.
Uniqueness
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide is unique due to the presence of both dichloro and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activities.
特性
IUPAC Name |
2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-8-1-6-11(12(16)7-8)13(22)21-20-9-2-4-10(5-3-9)23-14(17,18)19/h1-7,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOXPGUJSRBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)
![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)
![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)
![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)


![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
